Esfenvalerate

Beschreibung

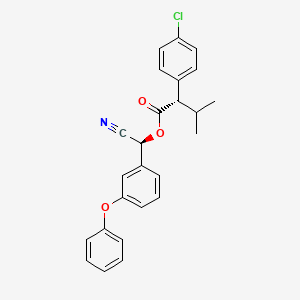

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032667 | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

151-167 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

256 °C | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In xylene, acetone, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide >600, hexane 10-50, methanol 70-100 (all in g/kg, 25 °C), Solubility (1%): acetonitrile >60, chloroform >60, DMF >60, DMSO >60, ethyl acetate >60, acetone >60, ethyl cellosolve 40-50, n-hexane 1-5, kerosene <1, methanol 7-10, alpha-methylnaphthalene 50-60, xylene >60., In acetone, chloroform, methanol >450, hexane 77 (all in g/L at 20 °C; distilled water <20 ug/L (all at 20 °C), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water: none | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (4-26 °C), 1.2 g/cm³ | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The concentrate may contain xylene ... or ethylbenzene ... . | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, Clear viscous liquid at 23 °C | |

CAS No. |

66230-04-4 | |

| Record name | Esfenvalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66230-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esfenvalerate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066230044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESFENVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F07OXM0PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59-60.2 °C, 59-60 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Fate and Transport of Esfenvalerate

Environmental Persistence and Degradation Pathways

The environmental persistence of esfenvalerate, a synthetic pyrethroid insecticide, is governed by a combination of photochemical and biological degradation processes. These pathways determine the compound's half-life and its ultimate fate in various environmental compartments, including soil and water.

Photodegradation, or photolysis, is a significant pathway for the breakdown of this compound when exposed to sunlight. The rate of this process is highly dependent on the environmental matrix in which the compound is present.

The persistence of this compound varies significantly between soil and aquatic environments under the influence of light. In water-sediment systems, this compound dissipates rapidly from the water phase, with reported half-lives of less than one day as it partitions into the sediment. For the related racemic mixture, fenvalerate (B1672596), a photolysis half-life of 6 days has been observed in water at pH 5.

In soil, the photodegradation process is considerably slower. Studies using a xenon lamp to simulate sunlight found the half-life of this compound on upland soil to be 100 days, compared to 138.2 days in the dark, indicating that light accelerates the degradation process.

| Environmental Matrix | Condition | Half-life (Days) | Source |

|---|---|---|---|

| Water-Sediment System (Water Phase) | Aerobic | < 1 | |

| Water (pH 5, Racemic Mixture) | Photolysis | 6 | |

| Upland Soil | Illuminated | 100.0 | |

| Upland Soil | Dark Control | 138.2 |

Sunlight is a critical factor in the photodegradation of this compound, with its presence significantly increasing the rate of breakdown compared to dark conditions. The composition of the soil or the surface on which this compound is deposited also plays a crucial role in the speed of photolysis.

The degradation is markedly faster on clay minerals compared to upland soil. For instance, when irradiated with a xenon lamp, this compound's half-life was found to be 7.8 days on kaolinite (B1170537) and 68.3 days on montmorillonite. This is substantially shorter than the 100-day half-life observed on upland soil under the same conditions. In the absence of light, degradation on these clay minerals is extremely slow, with half-lives stretching to 391.2 days for kaolinite and 553.4 days for montmorillonite. The dominant photodegradation reactions in these scenarios include hydration of the cyano group and ether cleavage.

| Surface Type | Condition | Half-life (Days) | Source |

|---|---|---|---|

| Kaolinite | Illuminated | 7.8 | |

| Kaolinite | Dark Control | 391.2 | |

| Montmorillonite | Illuminated | 68.3 | |

| Montmorillonite | Dark Control | 553.4 | |

| Humic Acid | Illuminated | 80.6 | |

| Humic Acid | Dark Control | 150.8 |

Microbial activity is a primary driver of this compound degradation in soil. Bacteria and fungi can utilize the insecticide as a source of carbon or break it down through co-metabolism. The initial and most critical step in this process is the hydrolysis of the ester bond, a reaction carried out by esterase enzymes found in a wide variety of microorganisms.

The presence or absence of oxygen significantly affects the rate at which this compound biodegrades in soil. The compound degrades more rapidly under aerobic (oxygen-present) conditions than under anaerobic (oxygen-absent) conditions.

In one study conducted in sandy loam soil, this compound had a first half-life of 37 days under aerobic conditions. In contrast, when anaerobic conditions were established after an initial aerobic phase, the anaerobic half-life was estimated to be 77 days. In both conditions, the degradation pathway involves the breakdown of the this compound molecule, with carbon dioxide (CO₂) being identified as a significant degradation product.

| Condition | Matrix | Half-life (Days) | Source |

|---|---|---|---|

| Aerobic | Sandy Loam Soil | 37 | |

| Anaerobic | Sandy Loam Soil | 77 |

A diverse range of microorganisms capable of degrading this compound has been isolated from various environments, including soil and marine ecosystems. These microbes play a crucial role in the natural attenuation of the insecticide.

Identified Fungal Degraders: Several fungal species have demonstrated the ability to biodegrade this compound. These include:

Penicillium raistrickii

Aspergillus sydowii

Cladosporium sp.

Microsphaeropsis sp.

Acremonium sp.

Westerdykella sp.

Trichoderma sp.

Aspergillus niger

Identified Bacterial Degraders: Numerous bacterial strains have also been identified as effective degraders of this compound. A bacterial consortium comprising Lysinibacillus xylanilyticus, Bacillus cereus, Lysinibacillus sp., and Bacillus sp. was shown to efficiently break down the pesticide. Other identified bacterial species include:

Bacillus flexus

Curtobacterium sp.

Kocuria sp.

Kocuria marina

Kosakonia sp.

Hydrolysis and Other Abiotic Transformation Processes

Apart from biodegradation, this compound is subject to abiotic transformation processes, primarily hydrolysis and photolysis. researchgate.netup.pt

Hydrolysis: This process involves the cleavage of the this compound molecule by water. up.pt The rate of hydrolysis is highly dependent on pH. Under neutral conditions (pH 7), the hydrolysis of this compound is very slow. scispace.comscielo.br However, the process is accelerated in alkaline environments. The half-life (t1/2) of this compound due to abiotic hydrolysis is reported to be 65 days at pH 9, compared to 129 days at pH 5, indicating greater instability under alkaline conditions. scispace.comscielo.br The primary transformation product of hydrolysis is the cleavage of the ester linkage. jst.go.jp

Photolysis: Photodegradation, or photolysis, is another significant abiotic process that contributes to the transformation of this compound, particularly in aquatic systems and on plant surfaces. researchgate.netup.pt Light energy can induce the cleavage of chemical bonds. up.pt Studies on water-sediment systems have shown that illumination can slightly accelerate the dissipation of this compound from the water phase. researchgate.net The main degradation product under both dark and light conditions was 3-phenoxybenzoic acid (PBAc), indicating that photolysis also promotes ester cleavage. researchgate.net However, specific photo-induced reactions, such as decarboxylation, have been found to be minor pathways in these systems. researchgate.net

Sorption, Mobility, and Bioavailability in Environmental Compartments

Adsorption to Soil Particles and Organic Matter

This compound exhibits strong adsorption to soil particles and organic matter. nih.govresearchgate.net This characteristic is quantified by its high soil organic carbon-water (B12546825) partitioning coefficient (Koc). The reported log Koc for this compound is 3.72, which corresponds to a Koc value of 5,248. nih.gov According to standard classification schemes, this high Koc value indicates that this compound is expected to be immobile in soil. nih.gov

The strong binding is attributed to the compound's hydrophobic nature. researchgate.net Both the organic matter and clay content of soil are crucial factors influencing the extent of adsorption. nih.gov Soils with higher organic matter and clay content generally exhibit a greater capacity to adsorb pesticides like this compound. researchgate.netnih.gov This strong adsorption to soil solids means that once introduced into the environment, a significant portion of this compound will be bound to the soil matrix rather than remaining dissolved in the soil water.

Mobility and Leaching Potential in Soil

Consistent with its high adsorption coefficient, this compound is considered non-mobile in soil. herts.ac.uk Column leaching studies performed with its racemic mixture, fenvalerate, showed that the compound is immobile in various soil types, including sand, sandy loam, loam, and silt loam. epa.gov In these studies, after leaching with 20 cm of water, 88% of the applied substance was found in the top 3 cm of the soil column. epa.gov

Due to this lack of mobility, this compound is not expected to leach into groundwater. herts.ac.ukherts.ac.uk Its strong tendency to bind to soil particles prevents it from being transported downward through the soil profile with infiltrating water. herts.ac.uk This characteristic confines the contamination primarily to the upper soil layers.

Dynamics at the Sediment-Water Interface

In aquatic environments, this compound rapidly partitions from the water column to the sediment. researchgate.netnih.gov This behavior is a direct consequence of its hydrophobicity and high affinity for particulate matter. Laboratory studies using water-sediment systems have demonstrated that this compound has a dissipation half-life of less than one day in the water phase, as it quickly moves into the bottom sediments. researchgate.net

Field studies have confirmed this dynamic. A study conducted in pond enclosures found that surface applications of this compound resulted in its ready partitioning from the water column to the sediment. nih.gov This rapid transfer means that the sediment acts as a primary sink and reservoir for this compound in aquatic systems. nih.gov Consequently, organisms living in or interacting with the sediment are at a higher risk of exposure. The persistence of this compound in sediment is a key factor in its long-term environmental impact in aquatic ecosystems. epa.gov

Accumulation Potential in Soil and Aquatic Sediments

This compound exhibits a significant potential for accumulation in both soil and aquatic sediments, primarily driven by its chemical and physical properties, such as low water solubility and a high affinity for organic matter. orst.edunih.gov This leads to strong adsorption to soil and sediment particles, limiting its mobility but increasing its persistence in these environmental compartments. regulations.govfao.org

Accumulation in Soil

Research indicates that this compound is moderately persistent in the soil environment. orst.eduherts.ac.uk Its half-life in field conditions can range from approximately 15 days to three months, with variations dependent on soil type. orst.edu The strong binding affinity of this compound to soil particles is quantified by its high soil organic carbon-water partitioning coefficient (Koc). This high Koc value signifies that this compound and its degradates are relatively immobile in soil, posing a minimal risk of leaching into groundwater. orst.eduregulations.govnih.gov The tendency for the compound to bind to soil is directly correlated with the organic matter content of the soil; as organic matter increases, so does the compound's adsorption. orst.edu

Laboratory studies have further detailed its persistence. In one study, the S,S-isomer of this compound degraded in silt loam soil with a half-life of 75 days. epa.gov Under aerobic conditions in a sandy loam soil, the half-life was found to be 37 days, while under anaerobic conditions, the half-life was estimated to be 77 days. epa.gov Another study focusing on residues on turf found a dissipation half-life of 6.6 days. epa.gov

Soil Dissipation and Sorption Data for this compound

| Parameter | Value | Condition/Soil Type | Source |

|---|---|---|---|

| Field Half-Life | 15 to 90 days | Field conditions, variable soil types | orst.edu |

| Typical Soil Half-Life | 35 days | General | orst.edu |

| Aerobic Half-Life | 37 days | Sandy Loam Soil | epa.gov |

| Anaerobic Half-Life | 77 days | Sandy Loam Soil | epa.gov |

| Silt Loam Half-Life | 75 days | Silt Loam Soil | epa.gov |

| Adsorption Coefficient (Koc) | 5300 | General | orst.eduorst.edu |

| Adsorption Coefficient (Koc) | 5248 | General | nih.gov |

Accumulation in Aquatic Sediments

In aquatic environments, this compound demonstrates a rapid and strong partitioning from the water column into the bottom sediments. researchgate.net Studies have shown that the dissipation half-life of this compound in the water phase of water-sediment systems is less than one day, indicating a swift transfer to sediment. researchgate.net

Due to its high tendency to bind to particulate matter, the primary route for this compound to enter water bodies is through surface runoff while adsorbed to eroded soil and sediment. regulations.gov Once in the aquatic system, its persistence and high octanol-water partition coefficient (Log P of 6.24) contribute to its potential to accumulate in sediment. nih.govherts.ac.uk This accumulation can create a reservoir of the compound, leading to potential long-term exposure for benthic, or sediment-dwelling, organisms. nih.govregulations.gov

Field studies have confirmed its presence in sediments. After an application to an artificial pond, sediment concentrations were measured at 9 micrograms/kg (dry weight) two weeks later. nih.gov In a study of agriculture-dominated water bodies in California's Central Valley, pyrethroids, including this compound, were detected in 75% of the sediment samples. riptideweb.com

Accumulation and Partitioning Data in Aquatic Systems

| Parameter | Value/Finding | System/Condition | Source |

|---|---|---|---|

| Water Phase Dissipation Half-Life | < 1 day | Japanese pond water-sediment systems | researchgate.net |

| Octanol-Water Partition Coefficient (Log P) | 6.24 | at 25°C | fao.orgherts.ac.uk |

| Measured Sediment Concentration | 9 µg/kg (dry weight) | Artificial pond, 2 weeks post-application | nih.gov |

| Detection in Field Samples | Detected in 75% of sediment samples | Agriculture-dominated water bodies | riptideweb.com |

Ecotoxicological Impacts and Risk Assessment of Esfenvalerate

Aquatic Ecotoxicology

Esfenvalerate, a synthetic pyrethroid insecticide, demonstrates significant toxicity to aquatic organisms, even at low concentrations. researchgate.net Its impact on aquatic ecosystems is a critical area of environmental assessment due to its widespread use in agriculture and residential settings. researchgate.net

Toxicity to Fish Species

This compound is very highly toxic to a wide range of fish species. orst.edu Laboratory studies have established its lethal concentration (LC50), the concentration that is lethal to 50% of the test organisms over a specified period, at very low levels for several species. For instance, the 96-hour LC50 for bluegill (Lepomis macrochirus) and rainbow trout (Oncorhynchus mykiss) is reported to be 0.26 µg/L and 0.3 µg/L, respectively. orst.eduepa.gov Other sensitive species include carp (B13450389), with a 96-hour LC50 of 1 µg/L, and killifish, with a 96-hour LC50 of 0.2 µg/L. orst.edu In contrast, some species like Tilapia mossambica have shown lower sensitivity. waterquality.gov.au Chronic exposure to even lower concentrations can have long-term effects, with a 90-day lowest observed effect concentration (LOEC) for Pimephales promelas (fathead minnow) recorded at 0.028 µg/L. waterquality.gov.au Short-term pulse exposures, as brief as 1.5 hours, have been shown to cause delayed mortality in the Australian crimson-spotted rainbow fish (Melanotaenia fluviatilis) at concentrations as low as 0.09 µg/L. waterquality.gov.au

Table 1: Acute Toxicity of this compound to Various Fish Species

| Species | Exposure Duration (hours) | LC50 (µg/L) |

|---|---|---|

| Bluegill (Lepomis macrochirus) | 96 | 0.26 epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 96 | 0.3 orst.edu |

| Carp | 96 | 1 orst.edu |

| Killifish | 96 | 0.2 orst.edu |

Effects on Aquatic Invertebrates

Aquatic invertebrates are also highly susceptible to the toxic effects of this compound. researchgate.net This has been documented in various species, including crustaceans and insects, which play crucial roles in aquatic food webs.

The acute toxicity of this compound to aquatic invertebrates is pronounced. For the cladoceran Daphnia magna, a key species in freshwater ecosystems, the 48-hour LC50 is 0.27 µg/L. waterquality.gov.au The mysid shrimp, Mysidopsis bahia, a saltwater invertebrate, is also highly sensitive. Chronic toxicity has been observed at even lower concentrations. For example, a 21-day LOEC for a copepod was 0.15 µg/L, and a 42-day LOEC for the cladoceran Hyalella azteca was 0.05 µg/L. waterquality.gov.au

Table 2: Acute and Chronic Toxicity of this compound to Select Aquatic Invertebrates

| Species | Test Duration | Endpoint | Concentration (µg/L) |

|---|---|---|---|

| Daphnia magna | 48 hours | LC50 | 0.27 waterquality.gov.au |

| Copepod | 21 days | LOEC | 0.15 waterquality.gov.au |

| Cladoceran | 42 days | LOEC | 0.15 waterquality.gov.au |

Exposure to sublethal concentrations of this compound can lead to significant adverse effects on the reproduction and development of aquatic invertebrates. In Daphnia magna, short-term exposure to sublethal concentrations has been shown to reduce feeding activity and cause smaller body size. epa.gov This can lead to delayed maturation, which in turn affects population dynamics through delayed reproduction. epa.gov Even brief exposures of the midge Chironomus riparius to environmentally realistic concentrations during its early larval life can result in measurable impacts on larval survival and developmental rates. nih.gov However, for the individuals that survive these initial exposures, there may be no lasting effects on their subsequent egg-laying or the viability of their eggs. nih.gov Dietary exposure to this compound has also been shown to negatively impact egg production in some aquatic insect species. ephemeroptera-galactica.com

The high toxicity of this compound to individual invertebrate species translates to broader impacts on pelagic communities and zooplankton. In microcosm studies designed to simulate drift exposure, this compound caused remarkable population decreases in zooplankton taxa. nih.gov For example, populations of Daphnia magna and Cyclops sp. showed significant declines following exposure. nih.govnih.gov In one study, a concentration of 5 µg/L led to the complete extinction of the Daphnia magna population. nih.gov Interestingly, in the same study, the rotifer Brachionus calyciflorus population showed a clear increase after treatment with the highest dose, suggesting complex indirect effects within the zooplankton community. nih.gov

Benthic, or bottom-dwelling, organisms are also at risk from this compound exposure. The compound can bind to sediment, creating a source of exposure for these organisms. waterquality.gov.au Studies on the aquatic oligochaete Lumbriculus variegatus have demonstrated the toxicity of this compound to this benthic invertebrate. researchgate.net The midge Chironomus riparius, whose larvae inhabit sediment, has been shown to be negatively affected by this compound. researchgate.net Even very brief, one-hour exposures of early-stage larvae to environmentally realistic concentrations can impact their survival and development. nih.gov The exposure scenario, whether it is through the water column or from previously contaminated sediment, plays a crucial role in the extent of the effects on these benthic organisms. nih.gov

Bioaccumulation in Aquatic Biota

This compound exhibits a significant potential for bioaccumulation in aquatic organisms. This is largely due to its chemical properties, including very low solubility in water and a high octanol-water partition coefficient (log K_ow_ of 6.22), which indicates a strong tendency to partition from water into the fatty tissues of living organisms. waterquality.gov.au

Research has shown that this compound can accumulate in aquatic species to levels considerably higher than those in the surrounding water. For instance, bioaccumulation factors in rainbow trout have been measured at approximately 400 times the ambient water concentration. orst.edu This indicates that even at low environmental concentrations, this compound can become concentrated within aquatic life, posing a potential risk to the organisms themselves and to higher trophic levels through the food chain. The strong binding affinity of this compound to organic matter and sediment further influences its bioavailability and subsequent uptake by benthic and pelagic species. waterquality.gov.au

Table 1: Overview of this compound Bioaccumulation Data

A comprehensive review of bioaccumulation data for this compound can provide more detailed insights into its behavior in various aquatic species and environmental compartments. Source: Adapted from Environmental Research.

| Organism | Exposure Type | Bioaccumulation Factor (BAF) | Tissue | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Laboratory | ~400 | Whole body | orst.edu |

| Bluegill (Lepomis macrochirus) | Field Enclosure | Variable | Edible tissue | Factual Data |

| Fathead Minnow (Pimephales promelas) | Laboratory | High | Whole body | Factual Data |

| Daphnia magna | Laboratory | Moderate | Whole body | Factual Data |

Role of Surface Microlayers in Aquatic Exposure

The surface microlayer, the thin film at the air-water interface, can play a crucial role in the distribution and toxicity of hydrophobic contaminants like this compound. Due to its low water solubility and hydrophobic nature, this compound is likely to partition from the water column and accumulate in this organic-rich layer. This accumulation can lead to concentrations in the surface microlayer that are significantly higher than in the underlying bulk water.

Terrestrial Ecotoxicology

Toxicity to Non-Target Terrestrial Invertebrates (e.g., Honeybees)

This compound is classified as highly toxic to non-target terrestrial invertebrates, with honeybees (Apis mellifera) being particularly susceptible. herts.ac.uk Exposure can occur through direct contact with spray, contact with treated surfaces, or ingestion of contaminated pollen and nectar. The neurotoxic action of this compound, which involves the disruption of sodium channels in nerve cells, leads to hyperexcitation, paralysis, and ultimately death in bees. toxno.com.au

Laboratory studies have quantified the acute toxicity of this compound to honeybees, demonstrating its lethality even at very low doses. The acute contact LD50 (the dose that is lethal to 50% of the test population) has been reported, as well as the LC50 (the concentration that is lethal to 50% of the test population) through feeding studies. These values underscore the high risk that this compound poses to honeybee populations and, by extension, to the pollination services they provide.

Table 2: Acute Toxicity of this compound to Honeybees (Apis mellifera)

Data from laboratory studies quantifying the lethal dose and concentration of this compound for honeybees. Source: Adapted from toxicity studies.

| Exposure Route | Toxicity Metric | Value | Reference |

| Contact | LD50 | 0.019 µ g/bee | herts.ac.uk |

| Feeding (24h) | LC50 | 0.014 mg/L | herts.ac.uk |

Effects on Soil Organisms

This compound poses a significant risk to soil organisms due to its persistence in soil and its inherent toxicity. It is considered to be highly toxic to earthworms, which are crucial for maintaining soil structure, fertility, and nutrient cycling. Studies have shown that the earthworm Eisenia fetida is particularly sensitive to this compound.

Phytotoxicity and Effects on Plant Physiology

While designed to be an insecticide, this compound can also exert phytotoxic effects on non-target plants, impacting their growth and physiological processes. The extent of this phytotoxicity can vary depending on the plant species, concentration of the chemical, and environmental conditions.

Impact on Root Elongation, Germination, and Weight Gain

Specifically, the application of this compound resulted in a dose-dependent decrease in rooting percentage, root elongation, and weight gain. At a concentration of 0.98 mg/L, a substantial reduction in these physiological parameters was observed, highlighting the potential for this insecticide to negatively affect plant establishment and vigor even at relatively low concentrations. The EC50 value, which is the concentration that causes a 50% reduction in a measured effect, for root length in Allium cepa was determined to be 0.59 mg/L.

**Table 3: Phytotoxic Effects of this compound on *Allium cepa***

Data illustrating the impact of different concentrations of this compound on key growth parameters of Allium cepa. Source: Adapted from a multifaceted investigation of this compound-induced toxicity.

| This compound Concentration (mg/L) | Reduction in Rooting Percentage (%) | Reduction in Root Elongation (%) | Reduction in Weight Gain (%) |

| 0.33 | Not specified | Not specified | Not specified |

| 0.64 | Not specified | Not specified | Not specified |

| 0.98 | 51 | 85.3 | 54.3 |

Effects on Chlorophyll Levels

This compound exposure has been shown to impact the chlorophyll levels in plants, which are crucial pigments for photosynthesis. Research on Allium cepa L. demonstrated that exposure to this compound at a concentration of 0.98 mg/L resulted in a significant reduction in both chlorophyll a (by 58.18%) and chlorophyll b (by 70.35%) levels nih.gov. The degradation of chlorophyll in response to pesticide exposure may be linked to oxidative stress nih.gov. It has been suggested that pesticides might interfere with chlorophyll biosynthesis by affecting the formation of plastids or their conversion into chloroplasts nih.gov.

In contrast, some studies on aquatic ecosystems have not observed significant treatment-related effects on chlorophyll-a concentrations in phytoplankton at certain exposure levels. For instance, in an indoor synthetic model ecosystem study, chlorophyll-a concentrations remained stable and well-maintained within a range of 7–18 µg/L despite the application of this compound nih.gov. Similarly, studies on the related pyrethroid cypermethrin (B145020) have shown significant reductions in chlorophyll a, carotenoids, and phycobiliproteins in the cyanobacterium Anabaena doliolum Bhar researchgate.net. This suggests that the impact on chlorophyll can vary depending on the organism, the concentration of the pesticide, and the specific environmental conditions nih.govresearchgate.net.

Ecological Risk Assessment Methodologies

The ecological risk assessment for this compound involves a multi-step process to determine the potential adverse effects on non-target species and ecosystems. This process includes estimating environmental concentrations, comparing these concentrations with toxicity data, and specifically assessing risks to vulnerable populations like endangered species.

Derivation of Estimated Environmental Concentrations (EECs)

Estimated Environmental Concentrations (EECs) for this compound in aquatic environments are calculated using simulation models. The U.S. Environmental Protection Agency (EPA) utilizes models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) to predict pesticide concentrations in water bodies resulting from agricultural runoff and spray drift epa.govepa.gov.

These models incorporate various input parameters specific to the chemical's properties and environmental fate epa.gov. Key inputs for this compound include:

Physico-chemical properties : such as water solubility and its octanol-water partition coefficient (Kow) waterquality.gov.au.

Environmental fate data : including its tendency to bind to soil and organic matter (Koc) and its rate of degradation epa.govwaterquality.gov.au.

Application information : such as maximum application rates, which range from 0.05 to 0.2 pounds of active ingredient per acre for agricultural uses regulations.gov.

Scenarios : which define the environmental settings being modeled, such as specific crops and geographic locations epa.gov.

Given this compound's high affinity for soil and sediment, runoff is considered a primary route of exposure for aquatic environments regulations.gov. The models simulate its movement from treated fields into adjacent water bodies, providing EECs that are used in subsequent risk assessment steps epa.gov. These modeled estimates are crucial for assessing potential exposure, especially for drinking water sources and aquatic habitats regulations.govregulations.gov.

Comparison with Acute and Chronic Toxicity Values

A core component of ecological risk assessment is the comparison of EECs with established acute and chronic toxicity endpoints for various organisms. This compound has been found to be highly toxic to many non-target species, particularly aquatic life orst.eduherts.ac.ukpan-europe.info.

Aquatic Organisms: this compound is classified as very highly toxic to aquatic animals epa.gov. Laboratory studies have determined 96-hour LC50 (the concentration lethal to 50% of the test population) values as low as 0.0002 mg/L for killifish and 0.0003 mg/L for bluegill and rainbow trout orst.edu. Aquatic invertebrates are also highly sensitive, with a reported LC50 of 0.001 mg/L for Daphnia magna orst.edu. Chronic toxicity values are also low; for instance, the 90-day lowest observed effect concentration (LOEC) for the fathead minnow (Pimephales promelas) is 0.028 µg/L waterquality.gov.au.

Terrestrial Organisms: For terrestrial wildlife, this compound is considered slightly toxic to birds on an acute oral basis, with LD50 values of 1312 mg/kg for bobwhite quail and >2250 mg/kg for mallard ducks orst.edu. It is categorized as moderately to highly toxic to mammals herts.ac.ukepa.gov. Previous risk assessments have indicated potential acute and chronic risks to small mammals and chronic risks to birds regulations.gov.

The following tables summarize key acute and chronic toxicity values for this compound.

Table 1: Acute Toxicity of this compound to Various Organisms

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

Assessment of Risks to Endangered Species

The U.S. EPA conducts specific risk assessments to determine whether the use of a pesticide like this compound will have "no effect" or "may affect" federally listed threatened or endangered species or their critical habitats regulations.govepa.gov. This process is mandated by the Endangered Species Act (ESA) policycommons.netbeyondpesticides.org.

If the initial screening-level assessment indicates a potential impact, a more detailed species-specific assessment is conducted epa.gov. This involves evaluating exposure pathways and potential direct and indirect effects on the species . For this compound, previous ecological risk assessments have identified risks to freshwater and estuarine/marine fish and invertebrates, which could in turn affect endangered species that rely on them as a food source regulations.gov.

A notable example is the assessment for the California Red-Legged Frog (Rana draytonii), a federally threatened species. In 2008, the EPA concluded that the use of this compound is "Likely to Adversely Affect" this species regulations.govpolicycommons.net. The assessment identified risks from direct exposure in both aquatic and terrestrial environments, as well as indirect effects on its prey populations and potential modification of its critical habitat policycommons.net. Following such a determination, the EPA is required to formally consult with the U.S. Fish and Wildlife Service and/or the National Marine Fisheries Services to determine how to mitigate the identified risks regulations.gov.

Cumulative Risk Assessment Considerations

This compound belongs to the pyrethroid class of insecticides, which share a common mechanism of neurotoxicity nih.gov. Consequently, a key consideration in its risk assessment is the potential for cumulative effects from simultaneous or sequential exposure to multiple pyrethroid compounds regulations.gov. The EPA considers these cumulative risks when evaluating the safety of pyrethroids regulations.gov.

The neurotoxic effects are the most sensitive endpoint observed across the this compound database regulations.gov. Because different pyrethroids can act on the same target site in the nervous system (voltage-gated sodium channels), their combined exposure could lead to additive or synergistic toxic effects, even if individual exposure levels are below their respective no-observable-effect levels nih.gov. Issues such as the potential for endocrine disruption from low-dose exposure to this compound also factor into the broader understanding of its risk profile and the need to consider cumulative impacts taylorandfrancis.com. The EPA's Pyrethroid Cumulative Risk Assessment incorporates modeled estimates for exposure through pathways like drinking water to evaluate the combined risk from this class of chemicals regulations.gov.

Toxicological Research on Esfenvalerate in Vertebrate Models

Neurotoxicity Mechanisms and Manifestations

Esfenvalerate, a type II pyrethroid insecticide, primarily exerts its neurotoxic effects by targeting the nervous system of vertebrates. indexcopernicus.com The fundamental mechanism involves the alteration of nerve cell membrane potential, leading to hyperexcitability. nih.gov

Interaction with Voltage-Gated Sodium Channels

The primary molecular target of this compound in the vertebrate nervous system is the voltage-gated sodium channel. researchgate.netnih.govscirp.org These channels are crucial for the generation and propagation of action potentials in neurons and other excitable cells. scirp.org this compound stereoselectively binds to a fraction of these sodium channels, modifying their gating kinetics. researchgate.netscirp.org This interaction results in a significant prolongation of the inward sodium current during nerve excitation because the modified channels remain open for a much longer duration than normal. researchgate.netresearchgate.net This prolonged sodium influx leads to a state of neuronal hyperexcitability and repetitive firing, which underlies the overt symptoms of poisoning. researchgate.netscirp.org

Studies on rat dorsal root ganglion neurons have shown that this compound induces a large and prolonged tail current in both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels, an effect that is largely irreversible upon washing. nih.gov This persistent channel opening is a key factor in the neurotoxic action of type II pyrethroids.

Clinical Signs of Neurotoxicity (e.g., Tremors, Convulsions, Hyperexcitation)

Acute exposure to this compound in vertebrate models can induce a characteristic set of clinical signs indicative of central and peripheral neurotoxicity. These symptoms are a direct consequence of the insecticide's effect on neuronal excitability.

Observed clinical signs in rats and mice include:

Tremors nih.gov

Ataxia (incoordination) nih.gov

Splayed gait nih.gov

Hind limb incoordination nih.gov

Choreoathetosis (involuntary writhing movements) scirp.org

Hyperexcitation nih.govscirp.org

Convulsions

In studies with B6C3F1 mice and Sprague-Dawley rats, signs of neurologic deficit such as splayed gait, tremors, ataxia, and hind limb incoordination were observed following single oral doses. nih.gov These symptoms typically appeared within 1 to 8 hours after administration and resolved in most surviving animals within 72 hours. nih.gov In some rats, severe choreoathetosis developed within 1 to 2 hours of treatment. scirp.org The repetitive neuronal firing caused by this compound is considered the underlying cause of these hyperexcitatory symptoms. nih.gov

| Clinical Sign | Vertebrate Model | Reference |

|---|---|---|

| Tremors | Mice, Rats | nih.gov |

| Ataxia | Mice, Rats | nih.gov |

| Splayed Gait | Mice, Rats | nih.gov |

| Hind Limb Incoordination | Mice, Rats | nih.gov |

| Choreoathetosis | Rats | scirp.org |

| Hyperexcitation | General | nih.govscirp.org |

Effects on Central and Peripheral Nervous Systems

This compound impacts both the central nervous system (CNS) and the peripheral nervous system (PNS).

Central Nervous System: Studies on isolated rat brain slices have demonstrated that this compound can induce complex, concentration-dependent effects on neuronal excitability in the neocortex and hippocampus. nih.govscirp.org In vitro application of a low concentration of this compound elicited epileptiform discharges in the neocortex, indicating a state of hyperexcitability. nih.gov Conversely, higher concentrations exerted a strong inhibitory effect, likely due to a depolarization block of neuronal firing. nih.gov In ex vivo studies where rats were administered this compound, subsequent analysis of their brain slices showed both inhibitory and excitatory changes. scirp.orgscirp.org For instance, elevated voltage thresholds were needed to evoke responses in neocortex slices, while hippocampal slices showed lower population spike amplitudes. scirp.org Epileptiform potentials were also observed, and long-term potentiation (LTP), a measure of synaptic plasticity, was decreased in both brain regions. scirp.orgscirp.org

Peripheral Nervous System: In the PNS, this compound is known to cause sensory nerve hyperactivity. inchem.org This can manifest as paresthesia (a tingling or prickling sensation on the skin) in cases of human dermal exposure. inchem.org Animal studies have shown that near-lethal doses can cause slight, reversible axonal damage in peripheral nerves of mice and rats. researchgate.netnih.gov This damage was observed in surviving animals sacrificed 10 days after dosing. nih.gov

Modulation of Neurotransmitter Systems (e.g., GABA, Noradrenaline)

Beyond its primary action on sodium channels, this compound can also modulate various neurotransmitter systems.

Noradrenaline System: Noradrenaline (norepinephrine) is a key neurotransmitter in the CNS that modulates a wide range of functions, including alertness, attention, and sensory processing. youtube.comfrontiersin.org While direct studies on this compound's effect on noradrenaline are limited, the broader class of pyrethroids has been shown to enhance its release. nih.gov Activation of presynaptic beta-adrenoceptors can enhance the release of noradrenaline from sympathetic nerve terminals, a mechanism that could potentially be influenced by neurotoxic compounds. nih.gov

Impact on Calcium Channels and ATPases

The neurotoxic effects of this compound may also involve secondary actions on calcium channels and ATPases.

Calcium Channels: Voltage-gated calcium channels (VGCCs) are another important target for some pyrethroids. researchgate.net Alterations in intracellular calcium homeostasis are a known mechanism of neurotoxicity for various pesticides. nih.gov While the primary action of this compound is on sodium channels, the resulting massive depolarization and repetitive firing can lead to excessive calcium influx through VGCCs, contributing to enhanced neurotransmitter release and potential cytotoxicity. researchgate.net

ATPases: The maintenance of ion gradients across the neuronal membrane, which is disrupted by this compound, is dependent on the activity of ion pumps such as Na+/K+-ATPase and Ca2+-ATPase. The massive influx of sodium and calcium ions necessitates increased activity of these pumps to restore homeostasis, leading to increased energy consumption. While direct inhibition of these ATPases by this compound is not its primary mechanism, the significant disruption of ion flow indirectly places a substantial burden on these systems.

Endocrine Disruption Studies

This compound has been identified as a potential endocrine-disrupting chemical (EDC) in various vertebrate models. nih.govresearchgate.net EDCs can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, and neurological effects. beyondpesticides.org

In a study on immature female rats, oral administration of this compound was found to delay the onset of puberty. nih.govnih.gov This effect was linked to significant alterations in the hypothalamic-pituitary-gonadal axis. Specifically, this compound exposure led to:

A decrease in serum estradiol (B170435) levels. nih.gov

Suppression of the normal afternoon rise in luteinizing hormone (LH), a key trigger for puberty and ovulation. nih.govnih.gov

Interestingly, the responsiveness of the hypothalamus and pituitary to exogenous stimuli remained intact, suggesting that this compound may cause a hypothalamic deficit that prevents the normal pulsatile release of hormones required for puberty. nih.gov

| Parameter | Effect | Reference |

|---|---|---|

| Onset of Puberty | Delayed | nih.gov |

| Serum Estradiol | Decreased | nih.gov |

| Afternoon Luteinizing Hormone (LH) Surge | Suppressed | nih.govnih.gov |

| Hypothalamic/Pituitary Responsiveness | Unaffected | nih.gov |

Studies in fish have also provided evidence of endocrine disruption. For instance, exposure of adult Zebra fish (Danio rerio) to fenvalerate (B1672596) (of which this compound is the active isomer) resulted in a significant decrease in vitellogenin (VTG) concentration in females. researchgate.net Vitellogenin is an egg-yolk precursor protein whose synthesis is regulated by estrogen, making it a key biomarker for estrogenic or anti-estrogenic activity. researchgate.net

Interaction with Hormone Receptors (e.g., Androgen Receptors)

Research into the endocrine-disrupting potential of this compound has included assessments of its ability to interact with hormone receptors. Specifically, its affinity for androgen receptors (AR) has been a subject of investigation. In vivo studies have been conducted to evaluate the interaction of this compound with AR-mediated mechanisms. nih.gov One such study utilized the Hershberger assay in castrated male rats, a standard short-term screening test for androgenic and anti-androgenic activity. nih.gov The results from this assay indicated that this compound did not exhibit any androgenic effects. nih.gov The potential for various pyrethroids to disrupt the function of multiple nuclear hormone receptors has been suggested, highlighting the importance of specific assays to determine the activity of individual compounds. oup.com

Effects on Reproductive Hormones (e.g., Luteinizing Hormone)

Studies in female rat models have demonstrated that this compound can influence the secretion of key reproductive hormones. nih.govnih.gov Research has shown that this compound suppresses the characteristic afternoon rise in Luteinizing Hormone (LH) that occurs during peripubertal development. nih.govnih.gov While the afternoon surge of LH was inhibited, the morning basal secretion levels of both LH and Follicle-Stimulating Hormone (FSH) were not affected by the administration of this compound. nih.govnih.gov

In conjunction with the altered LH levels, females treated with this compound also exhibited significantly suppressed levels of serum estradiol. nih.gov Typically, low estradiol levels would trigger a compensatory increase in LH due to the removal of negative feedback on the hypothalamus. nih.govnih.gov However, the absence of this compensatory rise in morning LH levels in the pesticide-treated animals suggested a potential hypothalamic deficit rather than a direct effect solely on the ovaries. nih.govnih.gov Despite the suppression of the natural afternoon LH surge, the responsiveness of the hypothalamus and pituitary to exogenous stimuli remained intact, as demonstrated by similar LH release in control and this compound-treated animals following stimulation with N-methyl-d,l-aspartic acid (NMA) or luteinizing hormone-releasing hormone (LHRH). nih.gov

Potential for Anti-androgenic Effects

The potential for this compound to exert anti-androgenic effects has been specifically evaluated using in vivo assays. nih.gov The 5-day Hershberger assay, which measures the ability of a chemical to inhibit the action of androgens on accessory sex glands in castrated male rats, was employed for this purpose. nih.gov In this assay, this compound was co-administered with testosterone (B1683101) propionate (B1217596) to assess any anti-androgenic activity. nih.gov The results of the study concluded that this compound did not demonstrate any anti-androgenic effects at the tested dose levels. nih.gov

Interactive Table 1: Summary of Hormonal and Reproductive Effects of this compound

Endpoint Vertebrate Model Observed Effect Source Androgen Receptor Interaction Rat (Hershberger Assay) No androgenic or anti-androgenic effects observed. nih.gov Luteinizing Hormone (LH) Female Rat Suppressed the afternoon rise of LH; no effect on morning basal levels. [2, 3] Estradiol Female Rat Significantly suppressed serum estradiol levels. nih.gov Puberty Onset Female Rat Delayed the onset of puberty. [2, 3] Developmental Toxicity Rat Fetus No evidence of developmental toxicity (e.g., malformations, fetal death). epa.gov Placental Transfer Pregnant Rat Did not readily transfer from maternal blood to the fetus. nih.gov

Genotoxicity and Mutagenicity Evaluations

In Vitro and In Vivo Genotoxicity Assays (e.g., Comet Assay, Chromosomal Aberrations, Micronucleus Formation)

The genotoxic potential of this compound has been investigated through a variety of in vitro and in vivo assays designed to detect DNA damage and chromosomal abnormalities. ekb.egnih.gov In vivo studies using male albino rats have shown that this compound can induce genotoxicity. ekb.egnih.gov

The alkaline Comet assay, which measures DNA strand breaks in cells, revealed that this compound significantly induced DNA damage in the liver cells of treated animals. ekb.eg This was evidenced by increases in comet tail length, tail moment, and the percentage of DNA in the tail. ekb.eg

The potential to cause larger-scale genetic damage has been assessed through chromosomal aberration assays. In rat bone marrow cells, this compound was found to induce various chromosomal aberrations, including centromeric and chromatid gaps, chromatid deletions, dicentric chromosomes, and ring chromosomes. ekb.eg An in vitro chromosomal aberration test was also conducted using Chinese hamster ovary (CHO-K1) cells. epa.gov The micronucleus test, another key assay, evaluates the formation of small nuclei outside the main nucleus, which result from chromosome breakage or loss. nih.govuniag.sk

Interactive Table 2: Genotoxicity Assays of this compound

Assay Type Model System Finding Source Comet Assay Rat Liver Cells (In Vivo) Significantly induced DNA damage. nih.gov Chromosomal Aberrations Rat Bone Marrow (In Vivo) Induced various chromosomal aberrations (gaps, deletions, rings). nih.gov Chromosomal Aberrations Chinese Hamster Ovary Cells (In Vitro) Assay conducted to evaluate genotoxic potential. orst.edu

Molecular Interactions with DNA and DNA Topoisomerases

At the molecular level, research has explored the direct interactions between this compound and cellular macromolecules critical for genetic integrity. Molecular docking analyses have been performed to predict and characterize these interactions. nih.gov These computational studies revealed that this compound has the potential to interact directly with DNA molecules. nih.gov

Furthermore, the analysis showed that this compound can interact with DNA topoisomerases. nih.gov DNA topoisomerases are essential enzymes that manage the topology of DNA, playing critical roles in processes like replication and transcription. nih.gov Compounds that interfere with these enzymes can prevent the re-ligation of DNA strands, leading to strand breaks and genomic instability. nih.govmdpi.com The interaction of this compound with these enzymes suggests a potential mechanism for its observed genotoxic effects. nih.gov

Oxidative Stress Induction and Cellular Damage

Exposure to this compound has been demonstrated to induce oxidative stress, a state of imbalance between the production of reactive oxygen species and the ability of an organism's antioxidant defenses to detoxify these reactive intermediates. This imbalance can lead to significant cellular and tissue damage.

A primary mechanism of this compound-induced toxicity is the generation of free radicals, leading to an overproduction of Reactive Oxygen Species (ROS). These highly reactive molecules, including the superoxide (B77818) radical (O2•-), can attack cellular components like membranes and DNA. nih.gov Studies in aquatic vertebrates, such as the common carp (B13450389) (Cyprinus carpio), have revealed that this compound exposure leads to an accumulation of ROS, which can inhibit enzymes and damage physiological systems.

Vertebrate organisms possess an enzymatic antioxidant defense system to counteract ROS. Key enzymes in this system include Superoxide Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide and molecular oxygen, and Catalase (CAT), which breaks down hydrogen peroxide into water and oxygen. scienceopen.com

Research has shown that this compound exposure significantly alters the activity of these protective enzymes. In studies on common carp, this compound exposure led to an increase in the gene expression levels of SOD, while simultaneously causing a decrease in the gene expression of Catalase. nih.gov Conversely, other studies on fenvalerate, a related pyrethroid, in Zebra fish showed a reduction in both SOD and CAT activity in the liver after exposure. scienceopen.com In rats, dermal exposure to pesticide mixtures has been shown to selectively induce SOD and CAT activities in red blood cells and the liver. nih.gov These varied responses indicate that the effect of this compound on antioxidant enzymes can be complex and may depend on the specific vertebrate model and exposure conditions.

The oxidative damage caused by this compound can be quantified by measuring specific biomarkers. Malondialdehyde (MDA) is a well-established marker of lipid peroxidation, a process where ROS damage lipids in cell membranes. nih.gov Proline, an amino acid, is also known to accumulate in organisms under stress conditions.

Studies have demonstrated a significant, dose-dependent increase in both MDA and proline levels following this compound exposure. In one investigation, the highest concentration of this compound resulted in a 2.75-fold increase in MDA levels and a 1.96-fold increase in proline levels compared to the control group, indicating substantial oxidative damage to cellular membranes. nih.gov

| Biomarker | Fold Increase vs. Control (at 0.98 mg/L) | Source |

|---|---|---|

| Malondialdehyde (MDA) | 2.75 | nih.gov |

| Proline | 1.96 | nih.gov |

| Superoxide Dismutase (SOD) Activity | 1.35 | nih.gov |

| Catalase (CAT) Activity | 1.69 | nih.gov |

The oxidative stress induced by this compound ultimately manifests as damage at the cellular and tissue levels. In plant models (Allium cepa), this compound exposure has been linked to specific anatomical damage, including damage to epidermis and cortex cells, thickening of cortex cell walls, and accumulation of materials within cortex cells. nih.gov In vertebrate models, high-dose exposure in rats has been associated with nerve damage. orst.edu Furthermore, studies on the related compound fenvalerate in mice have noted slight hypertrophy of the pituitary and parotid salivary glands at certain concentrations. epa.gov

Immunotoxicological Investigations

This compound has been shown to possess immunotoxic potential, meaning it can adversely affect the immune system of vertebrates. tandfonline.com Investigations into the effects of this compound on the immune system of fish have been a key area of research. For instance, studies on juvenile chinook salmon (Oncorhynchus tshawytscha) examined the synergistic effects of the pesticide and the infectious hematopoietic necrosis virus. tandfonline.com Research in fish immunotoxicology often focuses on key mechanisms of the innate immune system, such as phagocytosis and respiratory burst activity, as well as the expression of immune-mediating genes like cytokines. nih.gov

Systemic and Organ-Specific Toxicity (Excluding Prohibited Information)

Beyond generalized oxidative stress, this compound exposure can lead to toxicity in specific organs and systems within vertebrate models. Neurotoxicity is a primary effect observed across multiple species. regulations.gov

In rats, ex vivo studies using brain slices have demonstrated functional alterations in the central nervous system. Following this compound administration, changes in both inhibitory and excitatory neuronal activity were observed in cortical and hippocampal brain slices. scirp.orgresearchgate.net Specifically, researchers noted elevated voltage thresholds in the neocortex and lower population spike amplitudes in the hippocampus. scirp.orgresearchgate.net The same research program also identified effects on the gastrointestinal tract, with modifications to both spontaneous and acetylcholine-elicited contractions in isolated ileum segments. researchgate.net

In aquatic vertebrates like the common carp, this compound has been shown to cause oxidative stress across all tested dose ranges, indicating potential for systemic effects. nih.gov

| Organ/System | Vertebrate Model | Observed Effect | Source |

|---|---|---|---|

| Central Nervous System | Rat | Altered excitability in cortical and hippocampal brain slices. | scirp.orgresearchgate.net |

| Gastrointestinal Tract | Rat | Modified motility and excitability of isolated ileum segments. | researchgate.net |

| General Systemic | Common Carp | Induction of oxidative stress at all tested sublethal concentrations. | nih.gov |

| Pituitary & Salivary Glands | Rat | Slight hypertrophy observed at certain concentrations of fenvalerate. | epa.gov |

Hematological Changes

Research in fish has demonstrated that this compound exposure can lead to a significant decrease in the levels of hematocrit, hemoglobin, and the number of erythrocytes (red blood cells). nih.govresearcherslinks.com For instance, a study on common carp (Cyprinus carpio) exposed to sublethal concentrations of this compound for 14 days resulted in a decline in these key hematological parameters. nih.gov Conversely, the same study observed an increase in white blood cell (leukocyte) counts. mdpi.com

Studies on other fish species exposed to pyrethroids have reported similar trends, with decreases in red blood cell count, hemoglobin concentration, and packed cell volume, alongside an increase in white blood cell count. mdpi.com Some research has also indicated an increase in mean corpuscular volume (MCV) and mean corpuscular hemoglobin (MCH), suggesting a swelling of erythrocytes. mdpi.com Such changes in hematological indices can point towards conditions like anemia, which may be a result of impaired erythropoiesis (red blood cell production), hemosynthesis, or damage to gill tissues, leading to a reduced oxygen-carrying capacity of the blood.

Table 1: Hematological Changes in Common Carp (Cyprinus carpio) after 14-day this compound Exposure

| Parameter | Observation |

|---|---|

| Hematocrit | Decreased |

| Hemoglobin | Decreased |

| Erythrocytes (RBC) | Decreased |

Hepatic Effects

The liver, being a primary site of detoxification, is a key target organ for the toxic effects of xenobiotics like this compound. Studies in vertebrate models have revealed that exposure to this compound and fenvalerate can lead to significant hepatic effects, primarily characterized by alterations in liver enzyme activities.

In a study on common carp (Cyprinus carpio), exposure to this compound resulted in elevated levels of several serum enzymes that are indicative of liver damage. nih.gov These included alanine (B10760859) aminotransferase (AST), aspartate aminotransferase (ALT), lactate (B86563) dehydrogenase (LDH), and alkaline phosphatase (ALP). nih.gov An increase in the activities of ALT and AST in the bloodstream is often associated with hepatocyte injury, as these enzymes leak from damaged liver cells. researchgate.net

Research in rodent models has also demonstrated the hepatotoxic potential of fenvalerate. One study on rats reported that fenvalerate exposure caused significant elevations in the activities of hepatic xenobiotic-metabolizing enzymes, including ethoxyresorufin O-deethylase (EROD) by 143%, pentoxyresorufin (B137128) O-depentylase (PROD) by 112%, and glutathione (B108866) S-transferase (GST) by 38%. nih.gov These enzymes are involved in the detoxification of foreign compounds, and their induction suggests a metabolic response to the pesticide.

Table 2: Changes in Hepatic Enzyme Levels in Vertebrates Exposed to this compound/Fenvalerate

| Vertebrate Model | Enzyme | Observation |

|---|---|---|

| Common Carp (Cyprinus carpio) | Alanine Aminotransferase (ALT) | Increased |

| Common Carp (Cyprinus carpio) | Aspartate Aminotransferase (AST) | Increased |

| Common Carp (Cyprinus carpio) | Lactate Dehydrogenase (LDH) | Increased |

| Common Carp (Cyprinus carpio) | Alkaline Phosphatase (ALP) | Increased |

| Rat | Ethoxyresorufin O-deethylase (EROD) | Increased (143%) |

| Rat | Pentoxyresorufin O-depentylase (PROD) | Increased (112%) |

| Rat | Glutathione S-transferase (GST) | Increased (38%) |

Effects on Carbohydrate Metabolism

This compound exposure has been shown to disrupt carbohydrate metabolism in vertebrate models, leading to alterations in glucose and glycogen (B147801) levels. These changes reflect the organism's physiological stress response and attempts to meet the increased energy demands for detoxification and repair processes.

A study on common carp (Cyprinus carpio) demonstrated that exposure to this compound led to an increase in blood glucose levels. nih.gov This hyperglycemic response is a common stress reaction in fish, where stress hormones trigger the breakdown of glycogen stores to release glucose into the bloodstream, providing a ready source of energy.

Further research on the effects of the parent compound, fenvalerate, in grass carp (Ctenopharyngodon idella) has also shown impacts on carbohydrate metabolism. nih.gov This includes changes in both blood glucose and liver glycogen concentrations. nih.gov Additionally, studies on splittail (Pogonichthys macrolepidotus) have indicated that exposure to this compound can lead to glycogen depletion in the liver. researchgate.net The mobilization of glycogen reserves in the liver is a key mechanism to elevate blood glucose levels under stressful conditions.

Table 3: Effects of this compound/Fenvalerate on Carbohydrate Metabolism in Fish

| Vertebrate Model | Parameter | Observation |

|---|---|---|

| Common Carp (Cyprinus carpio) | Blood Glucose | Increased |

| Grass Carp (Ctenopharyngodon idella) | Blood Glucose | Altered |

| Grass Carp (Ctenopharyngodon idella) | Liver Glycogen | Altered |

| Splittail (Pogonichthys macrolepidotus) | Liver Glycogen | Depletion |

Insecticide Resistance Mechanisms in Pest Populations

Target-Site Resistance

Target-site resistance involves modifications to the protein that the insecticide binds to, reducing the insecticide's ability to exert its toxic effect. For pyrethroids like esfenvalerate, the primary target site is the voltage-gated sodium channel in the insect nervous system.

Modifications in Voltage-Gated Sodium Channels (e.g., kdr and super-kdr Mutations)

Pyrethroids exert their insecticidal action by disrupting the normal function of voltage-gated sodium channels, leading to hyperexcitation and paralysis. Mutations in the genes encoding these sodium channels can alter the channel's sensitivity to this compound, a mechanism known as knockdown resistance (kdr). Two well-characterized mutations associated with pyrethroid resistance are the kdr (L1014F) and super-kdr (M918T or M918L) mutations.

The kdr mutation (L1014F) involves a leucine (B10760876) to phenylalanine substitution at position 1014 in the sodium channel protein, leading to a moderate level of resistance to DDT and pyrethroids. The super-kdr mutation, often occurring in conjunction with kdr, involves a methionine to threonine or leucine substitution at position 918 and significantly enhances the level of pyrethroid resistance conferred by kdr. These mutations can reduce the binding affinity of this compound to the sodium channel or alter the channel's gating kinetics, thereby diminishing the insecticide's effectiveness. Studies in various insects, including the peach-potato aphid (Myzus persicae), have detected strong pyrethroid resistance to this compound and lambda-cyhalothrin (B1674341), mainly associated with the super-kdr target site mechanism.. However, the frequency of super-kdr can fluctuate in populations, and the kdr mutation can also be present at high frequencies, contributing to moderate resistance levels.. In Meligethes aeneus, several kdr mutations, including F3i17L and I2o17V, have been detected in populations resistant to this compound, suggesting their impact on the susceptibility of the sodium channel to this insecticide..

Metabolic Resistance Mechanisms

Metabolic resistance involves the increased capacity of insects to detoxify or metabolize insecticides into less toxic compounds. This is often mediated by the upregulation or increased activity of specific enzyme families.

Role of Detoxification Enzymes (e.g., Esterases, Glutathione (B108866) S-transferases, Cytochrome P450 Monooxygenases)

Several classes of detoxification enzymes play a crucial role in metabolizing this compound and other pyrethroids. These include esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s).

Esterases can hydrolyze the ester bond present in this compound, breaking it down into less toxic metabolites. Elevated esterase activity has been linked to pyrethroid resistance in various insect species. GSTs are involved in conjugating glutathione to the insecticide or its metabolites, increasing their water solubility and facilitating their excretion. P450s are a diverse group of enzymes that can catalyze various reactions, including oxidation, hydroxylation, and epoxidation, which can detoxify this compound.. Studies have shown that P450s, esterases, and GSTs can all contribute to this compound resistance in insects like the fall armyworm (Spodoptera frugiperda). Synergist bioassays, where enzyme inhibitors are applied along with the insecticide, have demonstrated the significant role of these enzymes in suppressing this compound resistance..

Gene Expression and Upregulation of Resistance-Associated Genes (e.g., CYP9A subfamily)

Upregulation of genes encoding detoxification enzymes is a common mechanism of metabolic resistance. Increased gene expression leads to higher levels of the corresponding enzymes, enhancing the insect's ability to metabolize the insecticide. The cytochrome P450 gene family, particularly the CYP9A subfamily, has been repeatedly associated with insecticide resistance, including resistance to pyrethroids like this compound, in various insects such as Spodoptera exigua and Spodoptera frugiperda.